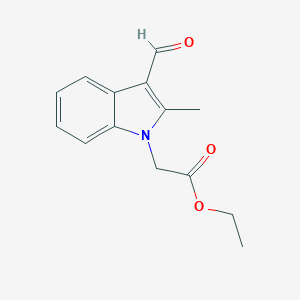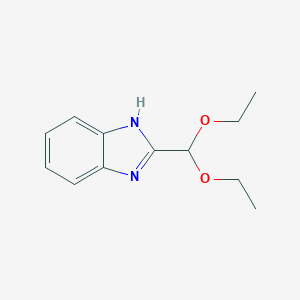![molecular formula C19H17NO8S B184822 tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate CAS No. 1792-47-8](/img/structure/B184822.png)
tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate, also known as TMBT, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. TMBT is a complex molecule with a unique structure, which makes it an interesting subject for further study. In
Wirkmechanismus
The mechanism of action of tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate is not fully understood, but it is believed to involve the binding of tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate to specific biomolecules. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has a unique structure that allows it to interact with specific amino acid residues in proteins, resulting in changes in protein conformation and activity. This interaction can lead to the activation or inhibition of specific enzymes and proteins, which can have significant effects on cellular processes.
Biochemische Und Physiologische Effekte
Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has been shown to have significant biochemical and physiological effects in various studies. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate-based probes have been used to detect specific enzymes and proteins in biological samples, which can provide valuable information for disease diagnosis and drug discovery. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has also been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has several advantages for lab experiments. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate-based probes are highly specific and sensitive, which can provide accurate and reliable results. Additionally, tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate is stable and can be easily synthesized in large quantities, making it a cost-effective option for lab experiments. However, tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate also has some limitations. The synthesis method for tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate is complex and requires expertise in organic chemistry. Additionally, tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate-based probes may have limited applicability in certain biological samples due to the specific binding requirements of tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate.
Zukünftige Richtungen
There are several future directions for tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate research. One potential direction is the development of tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate-based probes for in vivo imaging. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate-based probes have shown promise in detecting specific biomolecules in vitro, but their applicability in vivo has not been fully explored. Another potential direction is the development of tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate-based therapeutics. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has shown antioxidant and anti-inflammatory properties, making it a potential candidate for developing drugs for various diseases. Additionally, further studies on the mechanism of action of tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate can provide valuable insights into its potential applications in various fields.
Conclusion:
Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate is a complex molecule with unique properties that make it an interesting subject for scientific research. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has potential applications in various fields, including the development of fluorescent probes for biological imaging and the development of therapeutics for various diseases. While tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has several advantages for lab experiments, it also has some limitations. Further research on tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate can provide valuable insights into its potential applications and contribute to the development of new technologies and treatments.
Synthesemethoden
Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate is a synthetic compound that can be prepared by a multistep synthesis process. The first step involves the synthesis of 2-aminobenzothiazole, which is then reacted with 4-bromomethylpyridine to form the intermediate product. The intermediate product is then treated with methyl iodide and potassium carbonate to obtain tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate. The synthesis method for tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has shown potential applications in various scientific research fields. One of the most promising applications is in the development of fluorescent probes for biological imaging. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate has a unique structure that allows it to bind to specific biomolecules, making it an ideal candidate for developing fluorescent probes. tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate-based probes have been used to detect specific enzymes and proteins in biological samples, which can provide valuable information for disease diagnosis and drug discovery.
Eigenschaften
CAS-Nummer |
1792-47-8 |
|---|---|
Produktname |
tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate |
Molekularformel |
C19H17NO8S |
Molekulargewicht |
419.4 g/mol |
IUPAC-Name |
tetramethyl 4aH-pyrido[2,1-b][1,3]benzothiazole-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C19H17NO8S/c1-25-16(21)11-12(17(22)26-2)14(19(24)28-4)20-9-7-5-6-8-10(9)29-15(20)13(11)18(23)27-3/h5-8,15H,1-4H3 |
InChI-Schlüssel |
ZCVUVJOZSBBSQK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(N2C1SC3=CC=CC=C32)C(=O)OC)C(=O)OC)C(=O)OC |
Kanonische SMILES |
COC(=O)C1=C(C(=C(N2C1SC3=CC=CC=C32)C(=O)OC)C(=O)OC)C(=O)OC |
Andere CAS-Nummern |
1792-47-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184741.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184743.png)
![2-Methyl-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1h-indole-3-carbaldehyde](/img/structure/B184744.png)

![2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B184748.png)
![1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184751.png)
![1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B184752.png)
![N-[(2,4-dichlorophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B184754.png)
![2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide](/img/structure/B184756.png)

